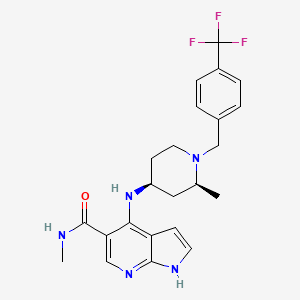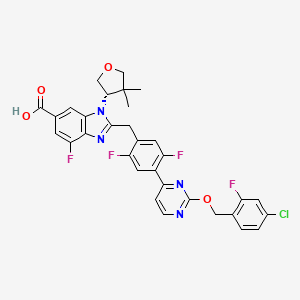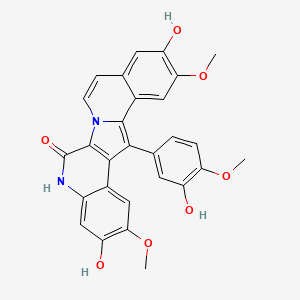
Tubulin polymerization-IN-42
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulin polymerization-IN-42 is a compound known for its ability to inhibit tubulin polymerization, a critical process in cell division and intracellular transport. Tubulin is a protein that forms microtubules, which are essential components of the cytoskeleton in eukaryotic cells. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, making it a valuable tool in cancer research and treatment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-42 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route and reaction conditions can vary, but common methods include:
Formation of Intermediates: Initial steps often involve the preparation of aromatic or heteroaromatic intermediates through reactions such as nitration, reduction, and halogenation.
Coupling Reactions: The final step usually involves coupling the intermediates with other functional groups using reagents like palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Tubulin polymerization-IN-42 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be carried out using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
Tubulin polymerization-IN-42 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of tubulin polymerization and microtubule dynamics.
Biology: Employed in cell biology research to investigate the role of microtubules in cell division, intracellular transport, and cell signaling.
Medicine: Utilized in cancer research and treatment to inhibit cell division in rapidly proliferating cancer cells. It is also being explored for its potential in treating other diseases involving abnormal cell proliferation.
Industry: Applied in the development of new drugs and therapeutic agents targeting microtubule dynamics.
作用機序
Tubulin polymerization-IN-42 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules . This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets and pathways involved include the inhibition of mitotic spindle formation and the activation of apoptotic pathways.
類似化合物との比較
Similar Compounds
Combretastatin A-4: One of the most potent tubulin polymerization inhibitors.
Colchicine: A well-known tubulin polymerization inhibitor used in the treatment of gout and familial Mediterranean fever.
Vinca Alkaloids: Including vinblastine and vincristine, which promote microtubule depolymerization.
Uniqueness
Tubulin polymerization-IN-42 is unique in its specific binding affinity and mechanism of action compared to other tubulin inhibitors. Its ability to selectively bind to the colchicine-sensitive site and its potential for reduced toxicity make it a promising candidate for further research and therapeutic development.
特性
分子式 |
C22H21NO5 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
3-(1-methylindol-3-yl)-4-(3,4,5-trimethoxyphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C22H21NO5/c1-23-11-15(14-7-5-6-8-17(14)23)16-12-28-22(24)20(16)13-9-18(25-2)21(27-4)19(10-13)26-3/h5-11H,12H2,1-4H3 |
InChIキー |
TWAPIXHGRUSSFP-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)OC3)C4=CC(=C(C(=C4)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


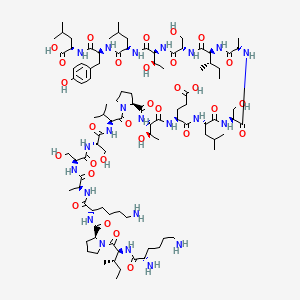
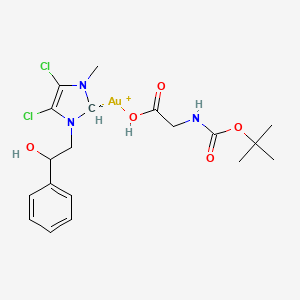

![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12383909.png)
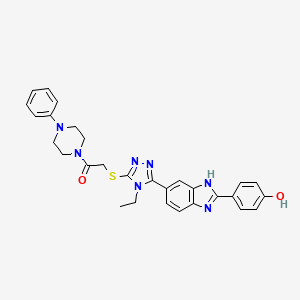
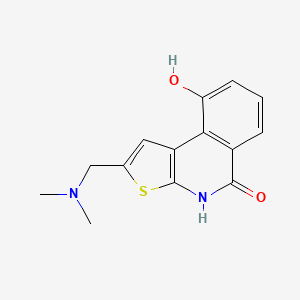
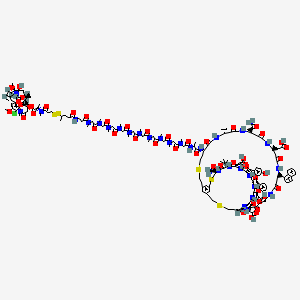

![Sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B12383934.png)
![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)
